molecular formula C18H18N6OS B2998703 (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1020978-63-5

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2998703
CAS RN: 1020978-63-5
M. Wt: 366.44
InChI Key: VOVDMZQIVSMNCP-UHFFFAOYSA-N
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Description

The compound (4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been studied for its potential applications . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Nonlinear Optics

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: and its derivatives have been investigated for their potential use in nonlinear optics. Classical molecular simulation methods were employed to describe the arrangement of these intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The dense network of hydrogen bonds connecting water molecules and the guests in the interlayer space, along with the sulfo groups of the host layers, suggests their suitability for nonlinear optical applications.

PET Imaging Tracers

While not directly related to the compound itself, the synthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-pyrazol-3-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone as a PET tracer for LRRK2 (leucine-rich repeat kinase 2) provides insights. Although it showed limited specific binding in vivo, it serves as a lead compound for developing new radiotracers with improved brain properties .

PI3K Inhibitors for Cancer Treatment

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis. PI3K inhibitors have gained interest for cancer treatment. The compound’s structural features may contribute to its potential as a PI3K inhibitor .

Antiviral Activity

Novel derivatives containing five-membered heteroaryl amines, including those related to our compound, demonstrated relatively high antiviral activity against Newcastle disease virus. Further modification of these amines could lead to promising antiviral therapeutics .

Antiproliferative Properties

Compounds related to our compound, such as 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol , exhibited potent antiproliferative activity. They induced apoptosis-related processes, including PARP-1 cleavage and caspase 9 activation .

properties

IUPAC Name

[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c25-18(15-2-1-13-26-15)24-11-9-23(10-12-24)17-4-3-16(21-22-17)20-14-5-7-19-8-6-14/h1-8,13H,9-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVDMZQIVSMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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